molecular formula C6H5ClF2N2 B177245 4-Chloro-3,5-difluorobenzene-1,2-diamine CAS No. 170098-84-7

4-Chloro-3,5-difluorobenzene-1,2-diamine

Cat. No. B177245
Key on ui cas rn: 170098-84-7
M. Wt: 178.57 g/mol
InChI Key: IHUBEIMJZSCCER-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

A solution of 348 mg (1.67 mmol) of 3-chloro-2,4-difluoro-6-nitroaniline and 1.57 g (8.28 mmol) of SnCl2 in 8 mL of ethanol was heated at 70° C. for 2 h. The solution was evaporated to remove the ethanol. The residue was treated with 2N NaOH to pH=13. White precipitate was observed. The mixture was extracted by CHCl3 (3×10 mL). The extract was dried (MgSO4) and evaporated to leave a red solid (285 mg, 95%), mp 77°-78° C. 1H NMR (CDCl3), 3.156 (b, 2), 3.704 (b, 2), 6.352 (dd, 1, J=1.86, 9.95).
Quantity
348 mg
Type
reactant
Reaction Step One
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:13])=[C:4]([C:6]([N+:10]([O-])=O)=[CH:7][C:8]=1[F:9])[NH2:5].Cl[Sn]Cl>C(O)C>[Cl:1][C:2]1[C:8]([F:9])=[CH:7][C:6]([NH2:10])=[C:4]([NH2:5])[C:3]=1[F:13]

Inputs

Step One
Name
Quantity
348 mg
Type
reactant
Smiles
ClC=1C(=C(N)C(=CC1F)[N+](=O)[O-])F
Name
Quantity
1.57 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
ADDITION
Type
ADDITION
Details
The residue was treated with 2N NaOH to pH=13
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted by CHCl3 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1F)N)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 285 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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